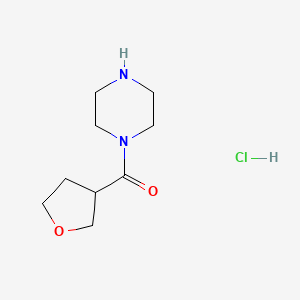

1-(Oxolane-3-carbonyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Oxolane-3-carbonyl)piperazine hydrochloride is a synthetic compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolane-3-carbonyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Oxolane-3-carbonyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while reduction may produce piperazine derivatives .

Scientific Research Applications

1-(Oxolane-3-carbonyl)piperazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Oxolane-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a GABA receptor agonist, which leads to the modulation of neurotransmitter activity in the central nervous system . This mechanism is similar to that of other piperazine derivatives used as anthelmintic agents .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(Oxolane-3-carbonyl)piperazine hydrochloride include:

Terazosin hydrochloride: A quinazoline derivative used to treat hypertension.

Citalopram hydrobromide: An antidepressant used to treat major depressive disorder.

Uniqueness

This compound is unique due to its specific chemical structure, which includes both an oxolane and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-(Oxolane-3-carbonyl)piperazine hydrochloride, with the CAS number 2736621-30-8, is a synthetic compound that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.7 g/mol |

| CAS Number | 2736621-30-8 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to modulate enzyme activities and influence cellular signaling pathways, which can lead to various physiological effects.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological properties, including:

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against several human cancer cell lines. Results showed promising IC50 values indicating significant growth inhibition in MCF-7 (breast cancer) and other cell lines .

- Another investigation focused on the compound's ability to induce apoptosis via caspase activation pathways, demonstrating its potential as an anticancer agent .

- Neuropharmacological Research :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| 1-(Oxolane-3-carbonyl)piperazine HCl | Moderate (IC50 values ~10 µM) | Potentially positive | Moderate |

| Piperazine Derivative A | High (IC50 values ~5 µM) | Not established | Low |

| Piperazine Derivative B | Low (IC50 values ~20 µM) | Negative | High |

Properties

Molecular Formula |

C9H17ClN2O2 |

|---|---|

Molecular Weight |

220.69 g/mol |

IUPAC Name |

oxolan-3-yl(piperazin-1-yl)methanone;hydrochloride |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h8,10H,1-7H2;1H |

InChI Key |

VPAHPHCZLCGLAU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(=O)N2CCNCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.